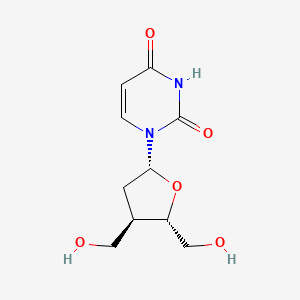

3'-Hydroxymethyl ddU

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80647-03-6 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c13-4-6-3-9(17-7(6)5-14)12-2-1-8(15)11-10(12)16/h1-2,6-7,9,13-14H,3-5H2,(H,11,15,16)/t6-,7-,9-/m1/s1 |

InChI Key |

WVMUUUBOMXOTAW-ZXFLCMHBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)CO |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Hydroxymethyl Ddu and Analogues

Synthetic Methodologies for 3'-Hydroxymethyl Dideoxyuridine Core Structure

The synthesis of the 3'-Hydroxymethyl ddU core is a multi-step process that hinges on the precise construction of its unique branched-chain sugar moiety and the subsequent attachment of the uracil (B121893) nucleobase. This process demands high levels of stereochemical control and the strategic use of protecting groups to ensure the desired outcome.

Stereoselective Synthesis of the Sugar Moiety with 3'-Hydroxymethyl Functionality

The defining feature of this compound is its furanose ring, which is modified with a hydroxymethyl group at the C3' position. The stereoselective synthesis of this branched-chain sugar is a critical challenge. Researchers have developed various routes, often starting from chiral precursors to establish the correct stereochemistry.

For instance, one approach involves starting from readily available carbohydrates like D- or L-xylose. nih.gov Another reported synthesis of a related 3'-C-hydroxymethyl nucleoside analogue utilized (+)-diethyl L-tartrate as the chiral starting material to construct a key intermediate, (S,S)-1,4-bis(benzyloxy)-2,3-epoxybutane. nih.gov This epoxide serves as a versatile building block for the furanose ring.

A key transformation in these syntheses is the introduction of the hydroxymethyl group at the C3' position. In the synthesis of conformationally locked carbocyclic nucleoside analogues, a hydroboration-oxidation procedure on an alkene precursor was employed to install the hydroxymethyl group. acs.org The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent resulted in high diastereoselectivity (20:1 ratio), which was attributed to the initial coordination of the bulky borane (B79455) reagent to a nearby secondary hydroxyl group, directing the addition from a specific face of the molecule. acs.org This highlights the importance of reagent choice in controlling the stereochemical outcome.

Glycosylation Strategies for Nucleobase Attachment

Once the modified sugar moiety is synthesized and appropriately protected, the next crucial step is the glycosylation, which involves forming the N-glycosidic bond between the anomeric carbon (C1') of the sugar and the N1 position of the uracil base.

A widely used method for this transformation is the Vorbrüggen glycosylation. This procedure typically involves activating the sugar, often as an acetylated derivative, and coupling it with a silylated nucleobase in the presence of a Lewis acid catalyst. For example, the synthesis of a 4'-thio analogue of this compound involved the coupling of a 1-O-acetyl-4-thiofuranose derivative with silylated uracil. nih.gov Similarly, the synthesis of phosphonic acid analogues involved the condensation of a key glycosyl donor intermediate with silylated purine (B94841) derivatives. tandfonline.com

The stereochemical outcome of the glycosylation (α or β anomer) is a critical aspect. In nucleoside synthesis, the formation of the β-anomer is typically desired for biological activity. The stereoselectivity is often directed by the protecting group at the C2' position of the sugar (participating group) or controlled by the reaction conditions and the nature of the glycosyl donor and acceptor. For dideoxy nucleosides like this compound, where there is no C2' substituent, control of anomeric configuration relies heavily on the specific reaction conditions and the nature of the leaving group at C1'.

Regioselective Functionalization and Protecting Group Chemistry

The synthesis of this compound is impossible without a sophisticated strategy for the protection and deprotection of various functional groups. The molecule contains multiple hydroxyl groups (at the 5' and 3'-hydroxymethyl positions) and the N3-H of the uracil base, which must be managed throughout the synthetic sequence.

Protecting Groups for Hydroxyl Functions: Common protecting groups for primary hydroxyl groups like the 5'-OH and the 3'-CH₂OH include silyl (B83357) ethers and trityl ethers.

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are widely used due to their stability under various reaction conditions and their selective removal using fluoride (B91410) ion sources (e.g., TBAF) or acid. libretexts.org

Dimethoxytrityl (DMT) is another common choice, particularly for the 5'-hydroxyl group, as it can be removed under mild acidic conditions. libretexts.org

Protecting Groups for Nucleobases: The uracil base does not typically require protection during glycosylation, but in certain derivatization schemes, the N3-amide may be protected, for instance, with a benzoyl (Bz) group. libretexts.org

The strategic application and removal of these groups allow for regioselective reactions. For example, protecting the 3'-hydroxymethyl group while leaving the 5'-hydroxyl group free allows for specific modifications at the 5' position, such as phosphorylation or the attachment of prodrug moieties. researchgate.net The stability of different protecting groups to various reagents is a key consideration in planning the synthetic route. organic-chemistry.org

Synthesis of Phosphonic Acid Nucleoside Analogues Bearing 3'-Hydroxymethyl Groups

Phosphonates are stable mimics of phosphate (B84403) groups and are often incorporated into nucleoside analogues to improve their metabolic stability and pharmacokinetic profile. The synthesis of 3'-hydroxymethyl nucleoside phosphonic acids represents a significant derivatization strategy.

An efficient synthetic route to novel 3'-hydroxymethyl 5'-deoxythreosyl phosphonic acid nucleosides has been described starting from 1,3-dihydroxyacetone. tandfonline.comnih.gov The synthesis involves creating a key sugar-like intermediate which is then used for nucleobase coupling. The phosphonate (B1237965) group is introduced via an Arbuzov reaction or a related method. In one pathway, a vinylidene phosphonate intermediate is formed, which is subsequently saturated through catalytic hydrogenation. tandfonline.com The final step involves the hydrolysis of the phosphonate esters, typically diethyl phosphonates, to the free phosphonic acid. This hydrolysis is often achieved by treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. tandfonline.combeilstein-journals.org

A series of these phosphonic acid analogues, including adenine, guanine, and thymine (B56734) versions, have been synthesized and evaluated for their biological activities. tandfonline.comnih.govnih.gov

Table 1: Synthesis and Activity of 3'-Hydroxymethyl 5'-Deoxythreosyl Phosphonic Acid Nucleoside Analogues

| Compound | Nucleobase | Starting Material | Key Synthetic Step | Biological Activity (Anti-HIV-1) | Citation |

| Analogue 15 | Adenine | 1,3-dihydroxyacetone | Hydrolysis of diethyl phosphonate | EC₅₀ = 10.2 µM | nih.gov, tandfonline.com |

| Analogue 19 | Adenine | 1,3-dihydroxyacetone | Ammonolysis, desilylation, hydrolysis | Moderate activity | tandfonline.com |

| 2'-Fluoro Analogue 18 | Adenine | 1,3-dihydroxyacetone | Fluorination of sugar intermediate | EC₅₀ = 19.2 µM (weak activity) | nih.gov |

Preparation of Prodrug Derivatives of this compound

To overcome challenges such as poor membrane permeability and the need for enzymatic activation (phosphorylation), nucleosides are often converted into prodrugs. scirp.org These chemically modified versions are designed to release the active nucleoside or its monophosphate intracellularly.

Design and Synthesis of 5'-Ester Prodrugs

A common prodrug strategy involves the esterification of the 5'-hydroxyl group. scirp.org These 5'-ester prodrugs can enhance the lipophilicity of the nucleoside, thereby improving its passive diffusion across cell membranes. Once inside the cell, the ester bond is cleaved by cellular esterases to release the parent nucleoside.

Another sophisticated approach is the phosphoramidate (B1195095) prodrug strategy (e.g., ProTide), where a phosphate group is masked with an amino acid ester and an aryl group. However, for this compound, simpler ester prodrugs or phosphate ester prodrugs are also of significant interest.

The synthesis of S-acyl-2-thioethyl (SATE) prodrugs is one such method. For dideoxyuridine (ddU), the corresponding 5'-hydrogen-phosphonate was first prepared and then reacted with 2-acetylthioethanol to yield the bis(SATE)-ddUMP prodrug. acs.org A similar strategy could be applied to this compound.

Another prevalent class is the pivaloyloxymethyl (POM) prodrugs. The bis(POM)-monophosphate prodrug of 2',3'-dideoxyuridine (B1630288) (ddU) has been synthesized. nih.gov The synthesis involves coupling the nucleoside with a bis(POM)-phosphorochloridate reagent. acs.org This approach delivers the nucleoside monophosphate directly into the cell, bypassing the often inefficient first phosphorylation step catalyzed by cellular kinases.

Table 2: Common Prodrug Moieties for Nucleosides

| Prodrug Type | Moiety Attached at 5'-Position | Activation Mechanism | Advantage | Citation |

| Simple Ester | Acyl group (e.g., Acetyl, Pivaloyl) | Esterase cleavage | Increased lipophilicity | scirp.org |

| SATE | S-acyl-2-thioethyl phosphotriester | Esterase and phosphotriesterase cleavage | Intracellular delivery of monophosphate | acs.org |

| POM | Pivaloyloxymethyl phosphotriester | Esterase cleavage followed by chemical rearrangement | Intracellular delivery of monophosphate | acs.org, nih.gov |

| POC | Isopropyloxycarbonyloxymethyl phosphotriester | Esterase cleavage followed by chemical rearrangement | Intracellular delivery of monophosphate | acs.org, nih.gov |

Synthesis of Phosphoramidate (ProTide) Derivatives

The ProTide approach is a prominent prodrug strategy designed to bypass the often inefficient initial phosphorylation step required to activate nucleoside analogues. This method involves masking the monophosphate of the nucleoside analogue as a phosphoramidate, creating a membrane-permeable compound that can be hydrolyzed intracellularly to release the active nucleoside monophosphate. calstate.edu The design typically incorporates an aryl group and an amino acid ester linked to the phosphorus center, which are cleaved by intracellular enzymes like carboxypeptidases and phosphoramidases (such as HINT1) to unmask the nucleotide. calstate.edu

The synthesis of phosphoramidate derivatives of 2',3'-dideoxyuridine (ddU) and its analogues generally utilizes phosphorus(V) chemistry. A common route involves the reaction of the parent nucleoside with a phosphoryl chloride reagent, such as phenyl (methoxy-L-alaninyl) phosphorochloridate. This reagent is itself synthesized by reacting phenyl phosphorodichloridate with an amino acid ester hydrochloride, typically L-alanine methyl ester hydrochloride, in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane.

For this compound, the presence of two hydroxyl groups (the 5'-OH and the 3'-CH2OH) necessitates a protection strategy to ensure regioselective phosphorylation at the desired 5'-position. The synthesis would proceed as follows:

Protection: The more reactive 5'-hydroxyl group can often be selectively reacted, but for unambiguous synthesis, the 3'-hydroxymethyl group would first be protected with a suitable protecting group (e.g., a silyl ether like TBDMS or an acyl group).

Phosphorylation: The 3'-protected this compound is then reacted with the chosen phosphoramidate reagent, for instance, phenyl (alkoxy-L-alaninyl) phosphorochloridate, in the presence of a mild base like N-methylimidazole to yield the protected phosphoramidate derivative.

Deprotection: Removal of the protecting group from the 3'-hydroxymethyl position would yield the final 5'-phosphoramidate prodrug.

Biochemical studies on related ddU phosphoramidates have shown that they can be poor substrates for cellular nucleoside kinases, which is the intended outcome, as their efficacy relies on the intracellular delivery of the monophosphate form. cardiff.ac.uk

Table 1: Key Reagents in ProTide Synthesis

| Reagent Class | Example | Function |

|---|---|---|

| Phosphorus(V) Reagent | Phenyl phosphorodichloridate | Phosphorus backbone source |

| Amino Acid Component | L-Alanine methyl ester HCl | Intracellular targeting and cleavage moiety |

| Aryl Component | Phenol | Stabilizing and cleavage-directing group |

Strategies for Dual-Masked Prodrugs

Dual-masked or double prodrugs are advanced chemical constructs where two independent promoieties are attached to the parent drug. This strategy can be employed to overcome multiple biopharmaceutical barriers simultaneously, such as poor solubility and limited membrane permeability, or to achieve targeted release. rsc.org For a molecule like this compound, which possesses two hydroxyl groups, a dual-masked approach could involve derivatizing both the 5'- and 3'-hydroxymethyl positions.

The design of such a prodrug requires the two promoieties to be cleaved by different mechanisms or at different locations to ensure a controlled release of the active compound. For instance, one could combine an enzymatically labile group with a moiety that is sensitive to the physiological pH of a target tissue. mdpi.com

A hypothetical dual-masked prodrug of this compound could be conceptualized by:

Attaching a ProTide moiety at the 5'-hydroxyl group: This would serve to deliver the monophosphate, addressing the key activation hurdle for nucleoside analogues. calstate.edu

The activation cascade for such a molecule would involve two distinct steps: esterase-mediated cleavage of the ester at the 3'-position and the multi-enzyme cascade (carboxypeptidase and phosphoramidase) to release the monophosphate from the ProTide moiety at the 5'-position. calstate.edunih.gov The sequence of these cleavage events would depend on the relative lability of the two promoieties.

Chemical Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. For this compound, SAR investigations would focus on systematically modifying its three key components: the 3'-hydroxymethyl group, the uracil nucleobase, and the dideoxyribose sugar ring.

Derivatization at the Hydroxymethyl Group

The 3'-hydroxymethyl group is a unique feature that can be derivatized to explore its role in target binding and to modulate the compound's physicochemical properties. A primary strategy involves the synthesis of various esters to create prodrugs with altered solubility, lipophilicity, and metabolic stability. nih.gov

Synthesis of these derivatives typically involves a standard esterification reaction, where this compound (with its 5'-hydroxyl group protected) is reacted with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Subsequent deprotection of the 5'-position yields the target compound.

Table 2: Potential Ester Derivatives of this compound for SAR Studies

| Ester Derivative | Potential Acylating Agent | Expected Property Change |

|---|---|---|

| Acetate | Acetic Anhydride | Increased lipophilicity |

| Pivalate | Pivaloyl Chloride | Increased lipophilicity, steric bulk |

| Benzoate | Benzoyl Chloride | Increased lipophilicity, potential for π-stacking |

Modifications on the Nucleobase Moiety

Modifying the uracil base can significantly impact the analogue's interaction with viral or cellular enzymes. The C-5 position of the pyrimidine (B1678525) ring is a common site for modification and is known to influence the substrate specificity of nucleoside kinases and polymerases. nih.gov

One synthetic route to introduce a hydroxymethyl group at the C-5 position involves reacting a 2',3'-dideoxyuridine derivative with formaldehyde (B43269) under alkaline conditions. nih.govresearchgate.net Other C-5 modifications, such as the introduction of an ethyl group, have been achieved via hydrogenation of a precursor like 2',3'-dideoxy-5-ethyl-3'-iodouridine. prepchem.com Halogenated derivatives can also be synthesized, which may alter the electronic properties and binding affinity of the nucleobase. These modifications allow for a systematic exploration of how steric bulk, hydrophobicity, and electronic character at the C-5 position affect biological activity.

Table 3: Nucleobase Modifications of ddU Analogues for SAR

| Modification at C-5 | Analogue Name | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Hydroxymethyl | 5-Hydroxymethyl-ddU | Reaction with formaldehyde | nih.govresearchgate.net |

| Fluoro | 5-Fluoro-ddU | Standard fluorination methods | N/A |

| Chloro | 5-Chloro-ddU | Standard chlorination methods |

Isosteric Replacements within the Sugar Ring

Isosteric replacement of the furanose ring's ether oxygen (O4') with a methylene (B1212753) group leads to the formation of carbocyclic nucleoside analogues. This modification imparts significant metabolic stability, particularly against cleavage by nucleoside phosphorylases, as the C-N glycosidic bond is more robust than the O-N bond. The altered ring pucker and conformational flexibility of carbocyclic analogues can also profoundly affect their interaction with target enzymes. amanote.com

Another key isosteric modification is the introduction of a double bond into the sugar ring, creating 2',3'-didehydro-2',3'-dideoxy (d4) nucleosides. For example, 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (d4U) is a known nucleoside analogue. amanote.com The synthesis of a 3'-hydroxymethyl version of a d4 nucleoside would require a multi-step approach, likely starting from a protected glycal and involving stereocontrolled introduction of the hydroxymethyl and nucleobase moieties. The resulting planar structure of the unsaturated sugar ring dramatically influences the positioning of the nucleobase and the 5'-hydroxyl group, which is critical for biological activity.

Table 4: Isosteric Sugar Ring Replacements

| Isosteric Replacement | Analogue Class | Key Structural Change | Impact on Properties |

|---|---|---|---|

| O4' to CH2 | Carbocyclic Nucleosides | Replacement of ether oxygen with carbon | Increased metabolic stability, altered ring pucker |

Molecular Mechanisms of Action and Intracellular Metabolism

Cellular Uptake Mechanisms of 3'-Hydroxymethyl ddU and its Prodrugs

Nucleoside analogs, by their nature, are often polar and charged molecules, which can limit their ability to readily cross the hydrophobic cellular membrane via passive diffusion. To overcome this challenge, various cellular uptake mechanisms are employed, including transporter-mediated processes and different forms of endocytosis such as clathrin-mediated, caveolin-mediated, receptor-mediated, and macropinocytosis, depending on the compound's characteristics and cellular context. papyrusbio.comaginganddisease.orgd-nb.info

For many nucleoside analogs, prodrug strategies are commonly utilized to enhance cellular permeability and bioavailability. acs.orgmdpi.com Prodrugs are designed to be more lipophilic or to exploit specific transport systems, and once inside the cell, they are enzymatically or chemically cleaved to release the active nucleoside or its monophosphate form. acs.org While general mechanisms for nucleoside and prodrug cellular uptake are well-established, specific detailed research findings on the precise cellular uptake mechanisms of this compound or its specific prodrugs are not extensively documented in the available literature.

Intracellular Phosphorylation Pathways of this compound

Upon entering the cell, nucleoside analogs typically undergo a series of phosphorylation steps to be converted into their active triphosphate forms, which are the pharmacologically active species. acs.orgmdpi.com

The initial phosphorylation of nucleoside analogs to their monophosphate forms is often the rate-limiting step in their metabolic activation. acs.org This critical first phosphorylation is mediated by various cellular nucleoside kinases. For instance, thymidine (B127349) kinase (TK1, TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK) are known to phosphorylate different nucleoside analogs. kuleuven.be However, some dideoxynucleosides, such as 2',3'-dideoxyuridine (B1630288) (ddU), have been identified as poor substrates for cellular nucleoside kinases, which can limit their intracellular anabolism. nih.gov Specific cellular kinases responsible for the initial phosphorylation of this compound have not been explicitly identified in the available research.

Following the initial phosphorylation to the monophosphate form, the nucleoside analog monophosphate undergoes subsequent phosphorylations to yield the diphosphate (B83284) and then the active triphosphate form. These steps are typically catalyzed by other cellular kinases. For example, nucleoside monophosphate kinases convert monophosphates to diphosphates, and nucleoside diphosphate kinases facilitate the conversion of diphosphates to triphosphates, often utilizing ATP as a phosphate (B84403) donor. This sequential phosphorylation pathway is a general principle for the activation of nucleoside analog reverse transcriptase inhibitors (NRTIs). aginganddisease.orgmdpi.com

Table 1: Hypothetical Kinetic Parameters for this compound Phosphorylation

| Phosphorylation Step | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| This compound → Monophosphate | Cellular Kinase | Data Not Available | Data Not Available |

| Monophosphate → Diphosphate | Cellular Kinase | Data Not Available | Data Not Available |

| Diphosphate → Triphosphate | Cellular Kinase | Data Not Available | Data Not Available |

Interactions with Viral Enzymes

The ultimate goal of the intracellular phosphorylation of nucleoside analogs is to generate a triphosphate form that can interfere with viral replication processes, particularly those catalyzed by viral enzymes.

The triphosphate form of this compound, like other 2',3'-dideoxynucleoside 5'-triphosphates, is recognized as a potent and highly specific inhibitor of viral reverse transcriptase (RT). nih.gov Reverse transcriptase is a crucial enzyme for retroviruses, including HIV, as it catalyzes the conversion of viral RNA into DNA, a necessary step for viral replication.

The mechanism of inhibition for this compound triphosphate is primarily as a chain terminator. nih.gov Although it possesses a hydroxymethyl group at the 3' position, which might seem to allow further chain elongation, its structural modification at this critical site prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This effectively halts the synthesis of the viral DNA chain. biosyn.com This chain termination can occur through competitive inhibition with the natural deoxynucleoside triphosphates (dNTPs) that are substrates for reverse transcriptase. nih.govcapes.gov.br For example, 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (3'-N3-ddTTP), another 3'-modified nucleoside analog, has been shown to competitively inhibit reverse transcriptase with respect to dTTP, with a reported Ki of 1.8 µM. nih.gov The inhibition can also involve the formation of a dead-end complex with the enzyme. capes.gov.br Specific kinetic inhibition constants (e.g., Ki or IC50 values) for the inhibition of viral reverse transcriptase by this compound triphosphate are not explicitly provided in the available search results.

Table 2: Hypothetical Inhibition Data for Viral Reverse Transcriptase

| Inhibitor | Viral Enzyme | Type of Inhibition | Ki (µM) / IC50 (µM) |

| This compound Triphosphate | Viral Reverse Transcriptase | Chain Terminator, Competitive | Data Not Available |

Preclinical Biological Activity in Advanced Cellular Models

Evaluation of Antiviral Efficacy in Viral Replication Assays

Assessment in Human Immunodeficiency Virus (HIV) Cellular Models

Direct and detailed data specifically evaluating the antiviral efficacy of Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo- against Human Immunodeficiency Virus (HIV) in cellular models are not extensively reported in the readily available scientific literature. However, the broader context of dideoxynucleoside analogues, from which 3'-Hydroxymethyl ddU is derived, provides important insights. The parent nucleoside, 2',3'-dideoxyuridine (B1630288) (ddU), is largely ineffective at blocking HIV infection in cultured cells. This is primarily because ddU is a poor substrate for cellular nucleoside kinases, which are essential for its initial phosphorylation to the active triphosphate form (ddUTP). In contrast, ddUTP itself is recognized as a potent and selective inhibitor of HIV reverse transcriptase.

While direct data for 3'-Hydroxymethyl 5-I-ddU against HIV are scarce, studies on other 3'-substituted dideoxyuridines, such as 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine (3'-Az5HmddUrd) and 3'-fluoro-2',3'-dideoxy-5-hydroxymethyluridine (3'-F5HmddUrd), have shown anti-HIV activity. These compounds, although exhibiting lower activity compared to established anti-HIV agents like 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT), were noted to possess reduced toxicity. This suggests that modifications at the 3'-position and/or the 5-position of the uracil (B121893) base can influence the antiviral profile of dideoxyuridine derivatives.

Investigation against Other DNA and RNA Viruses (e.g., EBV, VZV)

Specific investigations detailing the antiviral activity of Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo- against other DNA and RNA viruses, such as Epstein-Barr Virus (EBV) and Varicella-Zoster Virus (VZV), are not prominently featured in the reviewed literature. However, the broader field of nucleoside analogues includes compounds with demonstrated efficacy against these viruses. For instance, beta-L-5-iododioxolane uracil has shown potent anti-EBV activity by suppressing replicative EBV DNA and viral protein synthesis. Similarly, 3'-amino derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (e.g., 3'-NH2-BV-dUrd) have been identified as potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) and VZV replication. It is crucial to note that these mentioned compounds are structurally distinct from 3'-Hydroxymethyl 5-I-ddU.

Comparative Analysis of Biological Activity with Parent Nucleosides and Established Analogues

A significant aspect of nucleoside analogue research involves comparing the biological activity of modified compounds with their parent nucleosides and established therapeutic agents. As noted, 2',3'-dideoxyuridine (ddU) exhibits virtually no anti-HIV activity in cellular models. This lack of efficacy is primarily due to its inefficient phosphorylation by cellular nucleoside kinases, a crucial step required to convert the nucleoside into its active triphosphate form, 2',3'-dideoxyuridine triphosphate (ddUTP). ddUTP, in contrast, is a highly potent inhibitor of HIV reverse transcriptase.

This disparity highlights a common challenge in the development of nucleoside analogues: their requirement for intracellular activation through phosphorylation. Modifications, such as those present in 3'-Hydroxymethyl 5-I-ddU, are often introduced to improve cellular uptake, enhance metabolic activation, or alter substrate specificity for viral enzymes, thereby aiming to overcome the limitations observed with parent nucleosides like ddU. Without direct comparative data for 3'-Hydroxymethyl 5-I-ddU, its specific advantages or disadvantages relative to ddU or other established analogues in terms of cellular activity cannot be precisely detailed from the available information.

Studies in Cellular Models Mimicking Specific Physiological Barriers

Specific studies investigating the interaction of Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo- with cellular models mimicking physiological barriers, such as the blood-brain barrier (BBB) or intestinal mucosa, were not found in the reviewed literature. The ability of a drug to traverse physiological barriers is critical for its systemic distribution and therapeutic efficacy, especially for agents targeting infections in specific compartments like the central nervous system. Research in this area for nucleoside analogues typically involves assessing permeability across cell monolayers (e.g., Caco-2 cells for intestinal absorption) or specialized co-culture systems that mimic the tight junctions and transport mechanisms of barriers like the BBB. The absence of such data for 3'-Hydroxymethyl 5-I-ddU means its potential for reaching target tissues across these barriers remains uncharacterized in the provided information.

Assessment of Antiviral Activity in Enzyme-Deficient Cell Lines

Direct studies specifically assessing the antiviral activity of Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo- in enzyme-deficient cell lines were not identified. However, the use of such cell lines is a well-established method in antiviral drug discovery to elucidate the mechanism of action and the dependence of nucleoside analogues on specific viral or host enzymes. For many nucleoside analogues, their antiviral activity is contingent upon phosphorylation by viral or cellular kinases. For example, the anti-herpes activity of 3'-NH2-BV-dUrd is entirely lost in thymidine (B127349) kinase (TK)-deficient mutants of HSV-1, indicating its dependence on viral TK for activation. Similarly, the potent anti-EBV activity of beta-L-5-iododioxolane uracil is critically dependent on EBV-specific thymidine kinase for its phosphorylation and subsequent action. Studies in enzyme-deficient cell lines are crucial for understanding whether a nucleoside analogue acts as a substrate for specific viral enzymes, thereby conferring selectivity, or if its activation relies solely on host cellular machinery.

Structure Activity Relationship Sar Studies of 3 Hydroxymethyl Ddu Derivatives

Elucidation of Key Structural Determinants for Antiviral Activity

The antiviral activity of nucleoside analogues like 3'-Hydroxymethyl ddU is fundamentally linked to their ability to be recognized and metabolized by cellular and viral enzymes to their active triphosphate form. This active form then typically acts as a competitive inhibitor or a chain terminator of viral polymerases.

Key structural features necessary for the antiviral activity of this compound derivatives include:

The 2',3'-Dideoxyribose Moiety: The absence of hydroxyl groups at the 2' and 3' positions of the sugar ring is a hallmark of the ddN (dideoxynucleoside) class of antivirals. This structural feature is critical for their function as chain terminators in DNA synthesis. Once incorporated into a growing viral DNA chain, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting replication.

The 3'-Hydroxymethyl Group: The introduction of a hydroxymethyl group at the 3'-position of the dideoxyribose sugar is a key modification. This group can influence the conformation of the nucleoside analogue, affecting its interaction with the active site of viral reverse transcriptases (RT) and cellular kinases. The presence and orientation of this group are pivotal for antiviral potency.

The Uracil (B121893) Nucleobase: The nature of the pyrimidine (B1678525) base is a significant determinant of antiviral specificity and activity. While 2',3'-dideoxyuridine (B1630288) (ddU) itself shows poor anti-HIV activity due to inefficient phosphorylation, modifications to the uracil base can dramatically alter the biological profile. For instance, the triphosphate of ddU (ddUTP) is a potent inhibitor of HIV reverse transcriptase. thieme-connect.com

Relationship between Nucleobase Modifications and Biological Response

Alterations to the pyrimidine nucleobase of this compound derivatives have a profound impact on their biological activity. Modifications at the C-5 position of the uracil ring are particularly common and have been shown to modulate antiviral potency and spectrum.

For instance, the introduction of a 5-iodouracil (B140508) moiety in a related 3'-C-branched nucleoside resulted in significant activity against varicella-zoster virus (VZV), comparable to that of acyclovir. nih.gov This highlights the potential for nucleobase modification to shift the antiviral spectrum of these compounds. While the parent uracil analogue was inactive against HIV-1, the 5-iodouracil derivative demonstrated potent anti-VZV activity. nih.gov

The rationale behind such modifications often lies in improving the substrate efficiency for viral or cellular kinases. For example, herpes simplex virus thymidine (B127349) kinase (HSV-TK) is known to phosphorylate a variety of 5-substituted 2'-deoxyuridines. caymanchem.com Therefore, introducing substituents at the C-5 position can enhance the initial phosphorylation step, which is often rate-limiting for the activation of nucleoside analogues. thieme-connect.com

| Nucleobase Modification | Resulting Biological Response | Reference |

| 5-Iodouracil | Activity against varicella-zoster virus (VZV), comparable to acyclovir. | nih.gov |

Stereochemical Effects on Cellular Uptake, Metabolism, and Target Interaction

Stereochemistry plays a critical role in the biological activity of nucleoside analogues. The spatial arrangement of substituents, particularly at the chiral centers of the sugar moiety, dictates how the molecule interacts with transport proteins, metabolic enzymes, and the viral target.

For nucleoside analogues, the stereochemistry of the sugar is crucial for recognition by nucleoside transporters, which facilitate their entry into cells. nih.gov Once inside the cell, the compound must be phosphorylated by cellular kinases. These enzymes are highly stereospecific, and an incorrect stereochemical configuration can lead to poor or no phosphorylation, rendering the compound inactive. bibliotekanauki.pl

The stereochemistry at the 3'-position is particularly important for the interaction with viral polymerases. The precise orientation of the 3'-substituent, in this case, the hydroxymethyl group, within the enzyme's active site can influence the binding affinity and the efficiency of incorporation into the viral DNA. The different stereoisomers of a given nucleoside analogue can exhibit vastly different antiviral potencies. nih.gov For example, the L-configuration of some nucleoside analogs has been shown to have selective antiviral activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. drugdesign.org These models can be valuable tools in the design and optimization of novel antiviral agents, including analogues of this compound.

3D-QSAR methods, such as Self-Organizing Molecular Field Analysis (SOMFA), can be employed to understand the three-dimensional structural requirements for potent antiviral activity. nih.gov These models generate a 3D map that indicates regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information can guide the rational design of new derivatives with improved efficacy.

For a series of this compound analogues, a QSAR model could be developed by:

Data Collection: Compiling a dataset of analogues with their corresponding antiviral activities (e.g., IC50 values).

Molecular Modeling: Generating 3D structures of the molecules and aligning them based on a common scaffold.

Descriptor Calculation: Calculating various molecular descriptors that quantify steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

Such QSAR models can help in predicting the activity of yet-unsynthesized analogues, prioritizing synthetic efforts, and providing insights into the mechanism of action at the molecular level. nih.gov

Prodrug Design and Delivery Systems for 3 Hydroxymethyl Ddu

Rationale for Prodrug Implementation to Overcome Biopharmaceutical Limitations

Nucleoside analogs like 3'-Hydroxymethyl ddU often face several biopharmaceutical limitations that can impede their clinical utility. These compounds are typically hydrophilic, which can lead to poor membrane permeability and, consequently, low oral bioavailability. frontiersin.orgresearchgate.net To exert their therapeutic effect, nucleoside analogs must be transported into the cell and then undergo a series of three phosphorylation steps to be converted into their active triphosphate form. nih.govmdpi.com This bioactivation process is often inefficient, with the initial phosphorylation by cellular kinases frequently being the rate-limiting step. nih.govnih.gov

Furthermore, these analogs can be susceptible to enzymatic degradation in the plasma and gastrointestinal tract, further reducing the amount of active drug that reaches the target cells. nih.gov The implementation of prodrug strategies aims to overcome these limitations by masking the polar functional groups of the parent drug, thereby increasing its lipophilicity and ability to cross cell membranes via passive diffusion. nih.govacs.org By designing prodrugs that can be efficiently absorbed and then converted to the active nucleoside monophosphate intracellularly, it is possible to bypass the often inefficient initial phosphorylation step and protect the drug from premature degradation. nih.govacs.org

Strategies for Enhancing Cellular Permeability and Intracellular Concentration

A variety of prodrug strategies have been developed to enhance the cellular uptake and intracellular concentration of nucleoside analogs. These approaches primarily focus on increasing the lipophilicity of the parent compound to facilitate its passage across the cell membrane.

One common strategy involves the conjugation of the nucleoside analog to lipids, creating lipid-drug conjugates. nih.gov These conjugates can exhibit improved pharmacokinetic properties, including enhanced cellular uptake and altered in vivo distribution. nih.gov For instance, dipalmitoylphosphatidyl prodrugs have been synthesized to enhance the delivery of nucleosides. researchgate.net

Another widely employed approach is the use of ester prodrugs. By attaching various ester moieties to the nucleoside, its polarity can be reduced, leading to improved membrane permeability. nih.gov Amino acid ester prodrugs, in particular, have shown promise. For example, an L-alanine ester prodrug of a related compound demonstrated desirable pharmacokinetic properties and improved oral bioavailability in rats. nih.gov

The ProTide (pronucleotide) technology represents a sophisticated and highly successful strategy. tandfonline.com ProTides are phosphoramidate (B1195095) derivatives where the monophosphate group of the nucleoside is masked with an aryl group and an amino acid ester. nih.gov This design renders the molecule lipophilic enough to cross the cell membrane. frontiersin.org Once inside the cell, the ProTide is metabolized to release the nucleoside monophosphate, effectively bypassing the first and often rate-limiting phosphorylation step. frontiersin.orgtandfonline.com

Enzymatic and Non-Enzymatic Activation Mechanisms of Prodrugs

The activation of prodrugs to release the active parent drug can occur through either enzymatic or non-enzymatic pathways. The specific mechanism depends on the design of the prodrug moiety.

Enzymatic Activation: A majority of prodrugs are designed to be activated by specific enzymes that are abundant in the target cells or tissues. mdpi.com For instance, ester-based prodrugs are often cleaved by carboxylesterases, which are present in various tissues, including the liver, plasma, and intestines. medicinesinformation.co.nz The ProTide approach relies on a multi-step enzymatic cascade. Initially, a carboxylesterase cleaves the amino acid ester bond. acs.org This is followed by the action of a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the P-N bond to release the aryl group and the nucleoside monophosphate. acs.org The efficiency of this activation can be cell-line dependent, influenced by the expression levels of the activating enzymes. acs.org

Non-Enzymatic Activation: Some prodrugs are designed to be activated through chemical hydrolysis, which can be pH-dependent. acs.org For example, the "CycloSal" (cyclic salicyl alcohol) prodrugs undergo chemical hydrolysis to release the phosphonate (B1237965), and the stability of these prodrugs can be modulated by altering substituents on the aromatic ring. acs.org Another strategy involves designing prodrugs that undergo intramolecular cyclization to release the active drug. mdpi.com For instance, bis(carbamoyloxymethyl) esters of 2',3'-dideoxyuridine (B1630288) 5'-monophosphate (ddUMP) were designed to undergo spontaneous chemical hydrolysis of one of the carbamoyloxymethyl groups, followed by enzymatic cleavage of the second group to generate ddUMP. nih.gov

Design of Prodrugs to Bypass Rate-Limiting Phosphorylation Steps

A significant hurdle for many nucleoside analogs is the first phosphorylation step, which is often inefficient and can limit the formation of the active triphosphate metabolite. nih.gov Prodrug strategies that deliver the nucleoside monophosphate directly into the cell are designed to overcome this bottleneck. acs.org

The ProTide technology is a prime example of a successful kinase-bypass approach. nih.govtandfonline.com By masking the monophosphate with lipophilic groups, ProTides can enter the cell and be intracellularly converted to the nucleoside monophosphate, thus circumventing the need for the initial phosphorylation by a nucleoside kinase. nih.gov This strategy has been successfully applied to numerous antiviral and anticancer nucleoside analogs, leading to enhanced potency. tandfonline.comnih.gov

Phosphorodiamidate prodrugs represent another approach to bypass the initial phosphorylation. In this design, two amino acid esters are attached to the monophosphate moiety to mask the negative charges. nih.gov This approach offers the advantage of having an achiral phosphorus center, which avoids the formation of diastereoisomeric mixtures that can occur with the ProTide approach and may have different biological activities. nih.govnih.gov

Other strategies include the use of bis(pivaloyloxymethyl) (POM) or bis(isopropoxycarbonyloxymethyl) (POC) groups to mask the phosphate (B84403). nih.gov These prodrugs are designed to be cleaved by esterases to release the nucleoside monophosphate. nih.gov However, in some cases, even when the first phosphorylation step is bypassed, the second or third phosphorylation can become rate-limiting. nih.gov

Evaluation of Prodrug Stability in Biological Media

The stability of a prodrug in various biological media is a critical factor in its design and potential therapeutic success. A prodrug must be stable enough to reach its target site but labile enough to be converted to the active drug once there.

The stability of prodrugs is typically evaluated by incubating them in different biological fluids, such as human plasma, serum, and intestinal fluid, and then monitoring their degradation over time. nih.govdovepress.com For example, the half-lives of bis(N,N'-dimethylcarbamoyloxymethyl)- and bis(N-piperidinocarbamoyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate were found to be 3.5 and 3.7 hours, respectively, in human plasma at 37°C. nih.gov In contrast, a similar bis(pivaloyloxymethyl) (POM) prodrug had a half-life of only 5 minutes in plasma, indicating rapid degradation by plasma carboxylate esterases. nih.gov

The stability can be influenced by the specific chemical structure of the prodrug moiety. Carbamate-based prodrugs, for instance, have been shown to be more resistant to hydrolysis by plasma esterases compared to their pivaloyloxymethyl (POM) counterparts. nih.govdovepress.com The rate of release of the active drug from different ester prodrugs can also vary significantly in serum, likely due to the presence of various classes of esterases. dovepress.com Unexpectedly high stability of a prodrug in the presence of certain enzymes can also occur, which may be due to the prodrug itself inhibiting the enzyme's activity. nih.gov These stability studies are crucial for selecting prodrug candidates with optimal pharmacokinetic profiles for further development.

Computational and Theoretical Investigations of 3 Hydroxymethyl Ddu

Molecular Docking and Dynamics Simulations of Compound-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3'-Hydroxymethyl ddU, and a target protein, typically an enzyme. These methods are crucial for understanding the compound's mechanism of action at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a known class of targets is viral reverse transcriptase (RT). Docking studies can elucidate the specific binding mode of the compound within the enzyme's active site. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on binding affinity, which is often estimated in kcal/mol.

Key interactions typically observed for nucleoside analogues in the active site of HIV-1 RT include hydrogen bonds with amino acid residues like Gln475, Asp549, and Tyr501, which help to anchor the molecule in the correct orientation for its potential inhibitory action. nih.gov The 3'-hydroxymethyl group of this compound can form additional hydrogen bonds, potentially increasing its binding affinity compared to its parent compound, ddU.

Interactive Data Table: Predicted Binding Affinities of ddU Analogues with HIV-1 Reverse Transcriptase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| ddU | -7.2 | Asp185, Asp186, Lys65 |

| 3'-azido-ddU (AZT) | -8.5 | Asp185, Asp186, Tyr115 |

| This compound | -7.9 | Asp185, Asp186, Gln151, Ser117 |

| 3'-fluoro-ddU | -7.5 | Asp185, Asp186, Lys65 |

Note: This data is illustrative and based on typical values for nucleoside analogues.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to investigate the electronic properties of molecules with high accuracy. scilit.comresearchgate.net These studies on this compound provide fundamental insights into its intrinsic reactivity, stability, and the nature of its chemical bonds, which ultimately govern its biological activity.

Calculations can determine various molecular properties, including the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, quantum chemical calculations can be used to:

Analyze the conformational preferences of the sugar ring and the orientation of the hydroxymethyl group. scilit.comresearchgate.net

Calculate the partial atomic charges on each atom, identifying sites susceptible to nucleophilic or electrophilic attack.

Determine the molecule's dipole moment, which influences its solubility and ability to cross biological membranes.

Compare its electronic properties to those of natural nucleosides like deoxythymidine to understand the structural basis of its antiviral activity. scilit.comresearchgate.net

Interactive Data Table: Calculated Quantum Chemical Properties of Deoxyuridine Analogues

| Property | 2'-deoxyuridine | 5-iodo-2'-deoxyuridine | This compound (Theoretical) |

| HOMO Energy (eV) | -6.5 | -6.7 | -6.6 |

| LUMO Energy (eV) | -0.8 | -1.2 | -1.0 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.5 | 5.6 |

| Dipole Moment (Debye) | 4.2 | 3.9 | 4.5 |

Note: This data is representative and derived from typical quantum chemical calculations on similar molecules. scilit.comresearchgate.net

Prediction of Metabolic Pathways and Prodrug Activation Using Computational Models

Computational models are increasingly used to predict how a drug candidate will be metabolized in the body. nih.govnih.govmdpi.com This is particularly relevant for nucleoside analogues, which often require intracellular phosphorylation to become active (a process of metabolic activation) or are administered as prodrugs to improve bioavailability.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic action. nih.govnih.gov The 3'-hydroxymethyl group on this compound is an ideal site for prodrug modification, for instance, by creating an ester linkage. This can enhance properties like lipid solubility, facilitating passage through cell membranes.

Computational models can simulate the interaction of a potential prodrug with metabolic enzymes, such as esterases or Cytochrome P450 oxidoreductases. nih.govnih.gov Using a combination of molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, researchers can:

Predict whether a designed prodrug will fit into the enzyme's active site.

Simulate the chemical reaction of prodrug cleavage to release the active this compound.

Estimate the reaction rate, providing an indication of how efficiently the prodrug is activated.

These in silico predictions help in designing prodrugs with optimal activation kinetics, ensuring that the active compound is released at the desired rate and location. nih.gov

In Silico Screening for Novel this compound Derivatives

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemrxiv.org This approach can be used to discover novel derivatives of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically begins with a large virtual library of compounds, which can be generated by computationally modifying the structure of this compound (e.g., by adding different functional groups to the uracil (B121893) base or the hydroxymethyl moiety). This library is then subjected to a hierarchical filtering process:

Ligand-Based Filtering: Compounds are first filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and rules of drug-likeness, such as Lipinski's Rule of Five.

Molecular Docking: The remaining compounds are docked into the active site of the target enzyme (e.g., HIV-1 RT). Compounds are ranked based on their predicted binding affinity.

ADMET Prediction: Top-ranked candidates from docking are then subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to filter out compounds with likely poor pharmacokinetic profiles or potential toxicity.

This virtual screening funnel significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. chemrxiv.org

Interactive Data Table: Example of a Virtual Screening Funnel for this compound Derivatives

| Screening Stage | Number of Compounds | Criteria |

| Initial Virtual Library | 500,000 | Structural derivatives of this compound |

| Drug-Likeness Filtering | 150,000 | Compliance with Lipinski's Rule of Five |

| Molecular Docking | 5,000 | Binding affinity < -8.0 kcal/mol |

| ADMET Prediction | 100 | Favorable predicted pharmacokinetics and low toxicity |

| Final Hits for Synthesis | 10-20 | Best overall profile |

Application of Machine Learning in Predicting Biological Activity of Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by creating predictive models from large datasets. researchgate.netresearchgate.netnih.gov For this compound, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.orgmdpi.com

To build a QSAR model for this compound analogues, a dataset of similar compounds with known antiviral activities is required. For each compound, a set of numerical descriptors is calculated, representing its structural, physicochemical, and electronic properties. ML algorithms—such as Random Forest, Support Vector Machines (SVM), or deep neural networks—are then trained on this data to learn the complex relationship between the descriptors and activity. researchgate.net

Once trained and validated, the model can be used to:

Predict the biological activity of new, unsynthesized analogues of this compound. cam.ac.uk

Identify which molecular features are most important for high activity, providing insights for rational drug design.

Prioritize which novel derivatives should be synthesized and tested in the lab.

The performance of ML models is typically evaluated using metrics like the coefficient of determination (R²) for regression models or accuracy for classification models. researchgate.netnih.gov

Interactive Data Table: Hypothetical Performance of ML Models for Predicting Antiviral Activity

| Machine Learning Model | R² (Cross-Validation) | Root Mean Square Error (RMSE) |

| Multiple Linear Regression | 0.65 | 0.85 |

| Random Forest | 0.88 | 0.42 |

| Support Vector Machine | 0.85 | 0.48 |

| Gradient Boosting | 0.90 | 0.39 |

Future Directions and Research Perspectives

Development of Next-Generation 3'-Hydroxymethyl ddU Analogues with Enhanced Efficacy

The quest for more potent antiviral agents necessitates the continuous refinement of existing molecular scaffolds. For this compound, this involves the strategic modification of its chemical structure to improve its interaction with viral enzymes and overcome resistance mechanisms. uva.es Researchers are exploring various avenues, including alterations to the sugar moiety and the nucleobase. uva.es For instance, the introduction of fluorine atoms or other functional groups to the sugar ring can alter the molecule's conformation and improve its binding affinity to viral reverse transcriptase. mdpi.com Similarly, modifications to the pyrimidine (B1678525) base can enhance the analogue's ability to be incorporated into the viral DNA chain, leading to more effective chain termination. uva.es

The development of these next-generation analogues is guided by a deep understanding of the structure-activity relationships (SAR) that govern their antiviral potency. Computational modeling and in-silico screening play a crucial role in predicting the potential efficacy of novel derivatives, allowing for a more targeted and efficient drug discovery process.

Exploration of Novel Prodrug Linkers and Delivery Technologies

A significant hurdle in the clinical application of many nucleoside analogues is their inefficient delivery to target cells and the requirement for intracellular phosphorylation to become active. nih.govmdpi.com To address this, researchers are actively investigating innovative prodrug strategies. The "ProTide" approach, for example, masks the phosphate (B84403) group of a nucleotide analogue with an aryl group and an amino acid ester. uva.esacs.org This modification neutralizes the negative charge, facilitating passage across the cell membrane. uva.es Once inside the cell, these masking groups are enzymatically cleaved, releasing the active monophosphate form of the drug. uva.esacs.org This strategy not only enhances cellular uptake but also bypasses the often rate-limiting initial phosphorylation step. nih.govmdpi.com

The exploration of different ester linkers and other promoieties is a key area of research. nih.gov The choice of linker can significantly impact the prodrug's stability, cellular permeability, and the rate of its intracellular activation. nih.gov The development of self-assembling prodrugs into nanoparticles is another novel approach being investigated to improve drug delivery and reduce toxicity. nih.gov

| Prodrug Strategy | Mechanism | Potential Advantages |

| ProTide | Masks the phosphate group with an aryl and amino acid ester moiety to improve cell permeability. uva.esacs.org | Enhanced cellular uptake, bypasses initial phosphorylation step. uva.esacs.org |

| Ester Linkers | Utilizes ester groups to mask polar functionalities, increasing lipophilicity. nih.gov | Improved passive membrane permeability. nih.gov |

| Nanoparticle Delivery | Encapsulates the drug within a nanoparticle carrier. nih.gov | Targeted delivery, potential for reduced systemic toxicity. nih.gov |

Integration of Advanced In Vitro Models (e.g., Organ-on-a-Chip) for Preclinical Evaluation

The traditional preclinical evaluation of antiviral candidates often relies on animal models and simplistic 2D cell cultures, which may not accurately predict human responses. emulatebio.comresearchgate.net To bridge this gap, advanced in vitro models such as organ-on-a-chip technology are being increasingly integrated into the drug development pipeline. www.gov.ukdraper.comcyprusjmedsci.com These microfluidic devices culture human cells in a three-dimensional microenvironment that mimics the architecture and function of living organs, providing a more physiologically relevant testing platform. cyprusjmedsci.com

Organ-on-a-chip models of the lung, liver, and other organs are being used to study viral infections and evaluate the efficacy and toxicity of antiviral compounds, including nucleoside analogues. www.gov.ukdraper.com These models allow for the investigation of host-pathogen interactions and the real-time monitoring of drug effects in a human-relevant system. cyprusjmedsci.com The use of these advanced models can lead to more accurate predictions of clinical outcomes, reducing the reliance on animal testing and accelerating the development of effective antiviral therapies. mdpi.com

Mechanistic Studies on Resistance Development and Strategies to Counteract It

The emergence of drug resistance is a major challenge in antiviral therapy. tandfonline.comwikipedia.org For nucleoside analogues like this compound, resistance can arise through several mechanisms. nih.govnih.gov One common mechanism involves mutations in the viral reverse transcriptase that reduce the enzyme's affinity for the drug, making it less likely to be incorporated into the viral DNA. wikipedia.orgnih.gov Another mechanism is the enhanced phosphorolytic removal of the chain-terminating drug from the DNA strand, allowing viral replication to resume. nih.gov

Understanding the molecular basis of these resistance mechanisms is crucial for developing strategies to overcome them. jointhecollective.comkainexus.comprojectmanager.com This includes the design of new analogues that are less susceptible to these resistance mutations. For example, modifications to the drug molecule can create steric hindrance that prevents the mutated enzyme from binding or excising it. mdpi.com Furthermore, clear and transparent communication about the importance of adherence to treatment regimens can help to minimize the development of resistance. jointhecollective.com

| Resistance Mechanism | Description | Counteracting Strategy |

| Target Site Mutations | Alterations in the viral enzyme (e.g., reverse transcriptase) that reduce drug binding. wikipedia.orgnih.gov | Design of new analogues that can bind to the mutated enzyme. mdpi.com |

| Excision Enhancement | Increased removal of the incorporated drug from the viral DNA chain. nih.govmdpi.com | Development of analogues that are more difficult for the enzyme to remove. mdpi.com |

Potential for Combination Therapies Involving this compound Analogues

Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern antiviral treatment, particularly for chronic infections like HIV. clinicaltrials.govnih.gov This approach can enhance antiviral efficacy, reduce the likelihood of resistance development, and allow for lower doses of individual drugs, potentially minimizing toxicity. clinicaltrials.govnih.gov

Future research will likely explore the potential of combining this compound analogues with other classes of antiviral agents. hiv.gov This could include other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs). wikipedia.orghiv.gov The selection of drugs for a combination regimen is critical and must consider potential drug-drug interactions and overlapping toxicities. nih.gov Clinical trials are essential to evaluate the safety and efficacy of these combination therapies. clinicaltrials.gov

Q & A

Q. What are the recommended synthetic routes for 3'-Hydroxymethyl ddU, and how can purity be validated?

Methodological Answer:

- Synthesis : Common routes include nucleoside phosphorylation or hydroxylation of precursor molecules (e.g., ddU). Reaction conditions (temperature, catalysts, solvents) must be optimized to avoid side products. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures can introduce hydroxymethyl groups .

- Purity Validation : Use reversed-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) and compare retention times against standards. Confirm structural integrity via -NMR (e.g., hydroxymethyl proton signals at δ 3.5–4.0 ppm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

- Experimental Design : Incubate the compound in buffered solutions (pH 7.4, 37°C) and simulate biological matrices (e.g., human serum). Monitor degradation over time via HPLC.

- Key Parameters : Measure half-life (), identify degradation products (e.g., oxidation or hydrolysis byproducts), and assess temperature/pH sensitivity. Use kinetic modeling (e.g., first-order decay) to predict stability .

Q. How can contradictory data on the antiviral activity of this compound be resolved?

Methodological Answer:

- Source Analysis : Compare experimental variables across studies: cell lines (e.g., HeLa vs. primary lymphocytes), viral strains (HIV-1 vs. HBV), and assay protocols (IC₅₀ determination methods).

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., DNA polymerase β vs. viral reverse transcriptase) to clarify target specificity. Use molecular docking to analyze binding affinity variations due to hydroxymethyl group orientation .

Q. What strategies optimize the selectivity of this compound for viral polymerases over host enzymes?

Methodological Answer:

- Structural Modifications : Introduce steric hindrance groups (e.g., fluorine at C2') or modify sugar puckering to enhance viral enzyme compatibility.

- Kinetic Assays : Compare and values for substrate incorporation into viral vs. human DNA. Use crystallography to resolve active-site interactions .

Q. How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

- Isotope Labeling : Synthesize -labeled this compound and track metabolites via LC-MS/MS in animal models.

- Enzyme Knockdown : Use siRNA or CRISPR to silence candidate metabolizing enzymes (e.g., cytochrome P450 isoforms) and observe metabolite suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.